molecular formula C15H13ClN2O2 B11102515 2-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11102515
M. Wt: 288.73 g/mol
InChI Key: BPSUULGZQYRGDE-LICLKQGHSA-N
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Description

2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones.

Preparation Methods

The synthesis of 2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde under reflux conditions in ethanol. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may interfere with cellular processes. Additionally, the compound can inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

These comparisons highlight the uniqueness of 2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O2/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

BPSUULGZQYRGDE-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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